17-Hydroxycyproterone acetate 17-Hydroxycyproterone acetate 15β-Hydroxy Cyproterone Acetate is a metabolite of Cyproterone Acetate.
Brand Name: Vulcanchem
CAS No.: 65423-26-9
VCID: VC21348856
InChI: InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14-,15+,16+,20-,21-,22+,23+,24+/m1/s1
SMILES: CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C
Molecular Formula: C24H29ClO5
Molecular Weight: 432.9 g/mol

17-Hydroxycyproterone acetate

CAS No.: 65423-26-9

Cat. No.: VC21348856

Molecular Formula: C24H29ClO5

Molecular Weight: 432.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

17-Hydroxycyproterone acetate - 65423-26-9

CAS No. 65423-26-9
Molecular Formula C24H29ClO5
Molecular Weight 432.9 g/mol
IUPAC Name [(1S,2S,3S,5R,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate
Standard InChI InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14-,15+,16+,20-,21-,22+,23+,24+/m1/s1
Standard InChI Key HRANPRDGABOKNQ-ORGXEYTDSA-N
Isomeric SMILES CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O)OC(=O)C
SMILES CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C
Canonical SMILES CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C
Appearance Light Yellow Solid

Chemical Structure and Properties

17-Hydroxycyproterone acetate has the molecular formula C24H29ClO5 and a molecular weight of approximately 432.9 g/mol . Its full chemical name according to systematic nomenclature is [(1S,2S,3S,5R,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate . This complex steroid structure maintains the core features of cyproterone acetate while incorporating the crucial hydroxyl group at the 15-beta position.

The compound's structural characteristics include:

  • A cyclopropane ring bridging positions 1 and 2 of the steroid nucleus

  • A chlorine substituent at position 6

  • A double bond system in the A ring

  • An acetate ester group at position 17

  • The distinctive hydroxyl group at the 15-beta position

FrequencySystem Organ ClassSide Effect
Very common (≥10%)Hepatobiliary disordersElevated liver enzymes
Common (≥1% and <10%)Metabolism and nutrition disordersWeight gain or loss (with fluid retention)
Common (≥1% and <10%)Respiratory, thoracic, and mediastinal disordersShortness of breath
Uncommon (≥0.1% and <1%)Psychiatric disordersDecreased libido (women)
Uncommon (≥0.1% and <1%)Skin and subcutaneous tissue disordersRash
Rare (≥0.01% and <0.1%)Immune system disordersHypersensitivity reactions
Rare (≥0.01% and <0.1%)Psychiatric disordersIncreased libido (women)
Very rare (<0.01%)NeoplasmsBenign and malignant liver tumors
Very rare (<0.01%)Musculoskeletal disordersOsteoporosis
Very rare (<0.01%)Reproductive system disordersGalactorrhea
Very rare (<0.01%)General disordersSleep disturbances

The hydroxylation at the 15-beta position may modify this safety profile in several ways:

  • Altered hepatic metabolism and potential hepatotoxicity

  • Modified hormonal effects due to different receptor binding profiles

  • Changes in drug distribution and elimination that could affect adverse event incidence

  • Potentially different immunogenicity or hypersensitivity profiles

Comprehensive safety studies would be necessary to fully characterize the specific risk profile of 17-hydroxycyproterone acetate when used therapeutically.

Current Research Developments

The 2025 publication on flow chemistry-enabled synthesis represents a significant advancement, demonstrating "the highest total number of chemical transformation performance in any other continuous-flow synthesis reported to date" . This 10-step chemo-biocatalytic continuous flow process achieves cyproterone acetate synthesis without intermediate isolation and purification, potentially providing a platform for more efficient production of derivatives including 17-hydroxycyproterone acetate .

Research into metabolic pathways of antiandrogens continues to be relevant, as understanding the formation and activity of 17-hydroxycyproterone acetate as a major metabolite may provide insights into:

  • Individual variations in response to cyproterone acetate therapy

  • The contribution of metabolites to both therapeutic effects and adverse reactions

  • Opportunities for metabolite-directed drug design to enhance efficacy and safety

The patent literature indicates ongoing interest in improving synthetic routes for this class of compounds , which may eventually facilitate more efficient production of 17-hydroxycyproterone acetate for research and potential clinical applications.

Comparison with Related Antiandrogens

17-Hydroxycyproterone acetate belongs to a broader class of antiandrogen compounds used in various therapeutic contexts. While detailed comparative data specific to this compound is limited in the available research results, its position relative to similar agents can be contextualized:

CompoundClassificationKey CharacteristicsPrimary Clinical Applications
17-Hydroxycyproterone acetateSteroidal antiandrogen; metaboliteHydroxylated variant of cyproterone acetatePotential applications in hormonal therapy
Cyproterone acetateSteroidal antiandrogen; progestinParent compound; antiandrogen receptor antagonist with progestational activityHirsutism, acne, prostate cancer, gender-affirming care
SpironolactoneSteroidal antiandrogen; aldosterone antagonistPotassium-sparing diuretic with antiandrogen propertiesHypertension, hirsutism, acne, edema
FlutamideNon-steroidal antiandrogenPure antiandrogen without progestational activityProstate cancer

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